1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-bis(trifluoromethyl)benzene with a chloropropanone derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropropanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl groups but different functional groups, used as an organocatalyst.
1,4-Bis(trifluoromethyl)benzene: Another compound with trifluoromethyl groups, used in the design of emitters for thermally activated delayed fluorescence.
Uniqueness
Its ability to undergo diverse chemical reactions and its applications in multiple scientific domains highlight its versatility and importance .
Properties
Molecular Formula |
C11H7ClF6O |
---|---|
Molecular Weight |
304.61 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6O/c12-4-3-9(19)6-1-2-7(10(13,14)15)8(5-6)11(16,17)18/h1-2,5H,3-4H2 |
InChI Key |
MIPBVSFHGKOVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCl)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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